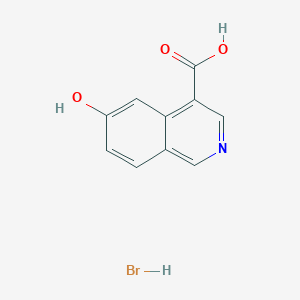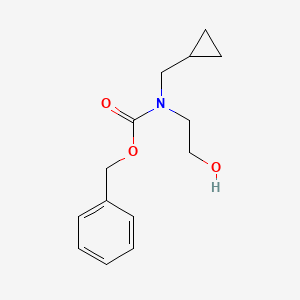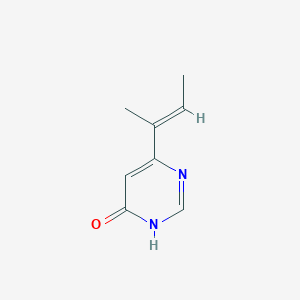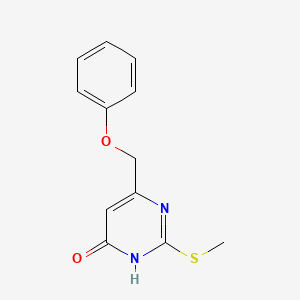
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Application in Organic Chemistry
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide could potentially be used in this context.
- Methods of Application or Experimental Procedures: In a study, the bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 . The experiment was successfully completed within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
Application in Nanotechnology
- Specific Scientific Field: Nanotechnology
- Summary of the Application: Carboxylic acids, such as 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide, can be used in nanotechnology for the modification of surfaces of nanoparticles and nanostructures .
- Methods of Application or Experimental Procedures: Carboxylic acids can be used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . The specific methods and procedures would depend on the type of nanoparticle or nanostructure being modified.
- Results or Outcomes: The use of carboxylic acids in nanotechnology can lead to improved dispersion and incorporation of nanoparticles, which can enhance the performance of nanomaterials in various applications .
Application in Polymer Science
- Specific Scientific Field: Polymer Science
- Summary of the Application: Carboxylic acids can be used in the synthesis of polymers, both synthetic and natural .
- Methods of Application or Experimental Procedures: Carboxylic acids can be used as monomers, additives, catalysts, etc., in the synthesis of polymers . The specific methods and procedures would depend on the type of polymer being synthesized.
- Results or Outcomes: The use of carboxylic acids in polymer science can lead to the synthesis of a wide range of polymers with diverse properties, suitable for various applications .
Application in Drug Synthesis
- Specific Scientific Field: Pharmaceutical Chemistry
- Summary of the Application: 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide can be used in the synthesis of various drugs.
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the type of drug being synthesized.
- Results or Outcomes: The use of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide in drug synthesis can lead to the production of a wide range of pharmaceuticals with diverse properties.
Application in Material Science
- Specific Scientific Field: Material Science
- Summary of the Application: 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide can be used in the development of new materials.
- Methods of Application or Experimental Procedures: The specific methods and procedures would depend on the type of material being developed.
- Results or Outcomes: The use of 6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide in material science can lead to the development of new materials with unique properties.
Propriétés
IUPAC Name |
6-hydroxyisoquinoline-4-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3.BrH/c12-7-2-1-6-4-11-5-9(10(13)14)8(6)3-7;/h1-5,12H,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCWYOINPKMPMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1O)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxyisoquinoline-4-carboxylic acid hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)




![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)


![2-(Pyridin-3-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487156.png)




